molecular formula C6H3Br2F2N B13099961 2,3-Dibromo-4,6-difluoroaniline

2,3-Dibromo-4,6-difluoroaniline

Cat. No.: B13099961
M. Wt: 286.90 g/mol
InChI Key: VAGMLOVGIOVXMO-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,6-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N This compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to an aniline ring It is a derivative of aniline, which is a primary aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,6-difluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives. For example, the synthesis can start with 1,2-dibromo-4,5-difluoro-3-nitrobenzene, which is then reduced to form the desired aniline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on activated carbon (Pd/C) and hydrogenation under controlled conditions are common in industrial settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4,6-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Using reagents such as sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene yields this compound .

Scientific Research Applications

2,3-Dibromo-4,6-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,6-difluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-4,6-difluoroaniline is unique due to the specific arrangement of bromine and fluorine atoms on the aniline ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H3Br2F2N

Molecular Weight

286.90 g/mol

IUPAC Name

2,3-dibromo-4,6-difluoroaniline

InChI

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2

InChI Key

VAGMLOVGIOVXMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)N)F

Origin of Product

United States

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